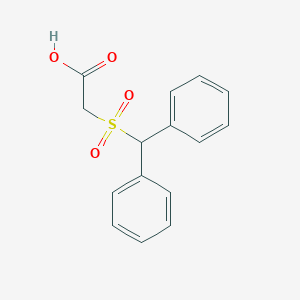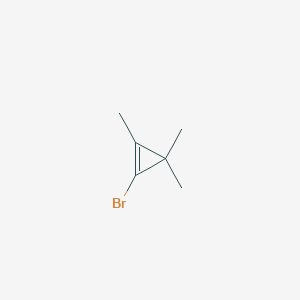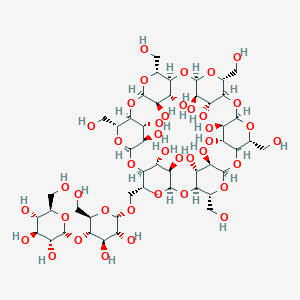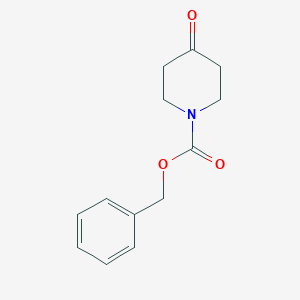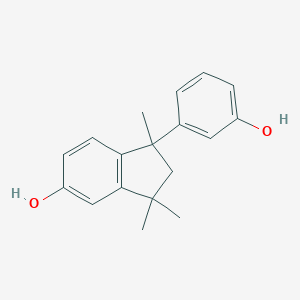
1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol, also known as HPTI, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of indanone, which is a bicyclic organic compound that is commonly used in the synthesis of pharmaceuticals and agrochemicals. HPTI has been found to have several interesting properties that make it a promising candidate for various applications in the field of biological and medicinal research.
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol is not well understood, but it is believed to involve the formation of a complex between the compound and the metal ion. This complex may then undergo a series of chemical reactions that result in the emission of fluorescence. The exact nature of these reactions is still under investigation.
Efectos Bioquímicos Y Fisiológicos
1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol has been shown to have several biochemical and physiological effects in vitro. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This property has led to its investigation as a potential treatment for Alzheimer's disease. 1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol has also been found to have antioxidant and anti-inflammatory properties, which may have implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol is its high selectivity for certain metal ions, which makes it a useful tool for the detection of these ions in biological and environmental samples. However, one limitation of 1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol is that it is not very water-soluble, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret results from experiments.
Direcciones Futuras
There are several future directions for the research on 1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol. One area of focus is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, there is ongoing research into the use of 1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol as a fluorescent probe for the detection of other metal ions, such as zinc and mercury.
Métodos De Síntesis
1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol can be synthesized using a variety of methods, including the Grignard reaction and the Friedel-Crafts reaction. The Grignard reaction involves the reaction of an organomagnesium halide with indanone in the presence of a suitable solvent, while the Friedel-Crafts reaction involves the reaction of indanone with an aromatic compound in the presence of a Lewis acid catalyst. Both methods have been shown to be effective in producing 1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol in high yields.
Aplicaciones Científicas De Investigación
1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. 1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol has been shown to selectively bind to certain metal ions, such as copper and iron, and emit fluorescence upon binding. This property has been exploited for the development of sensors for the detection of these metal ions in biological and environmental samples.
Propiedades
Número CAS |
102856-23-5 |
|---|---|
Nombre del producto |
1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol |
Fórmula molecular |
C18H20O2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
1-(3-hydroxyphenyl)-1,3,3-trimethyl-2H-inden-5-ol |
InChI |
InChI=1S/C18H20O2/c1-17(2)11-18(3,12-5-4-6-13(19)9-12)15-8-7-14(20)10-16(15)17/h4-10,19-20H,11H2,1-3H3 |
Clave InChI |
LPKQWGOTNCUKJV-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C1C=C(C=C2)O)(C)C3=CC(=CC=C3)O)C |
SMILES canónico |
CC1(CC(C2=C1C=C(C=C2)O)(C)C3=CC(=CC=C3)O)C |
Sinónimos |
1-(3-Hydroxyphenyl)-1,3,3-trimethylindan-5-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



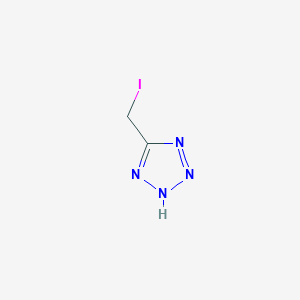
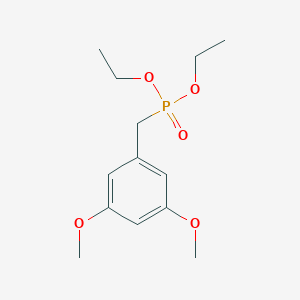
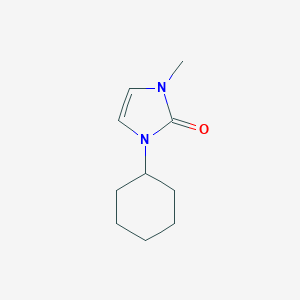
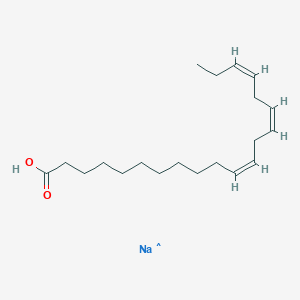
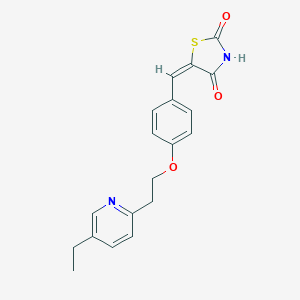

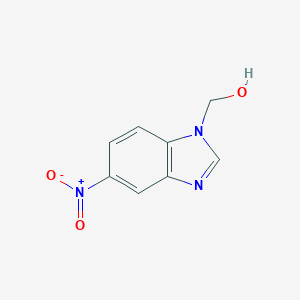
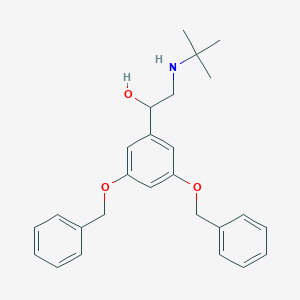
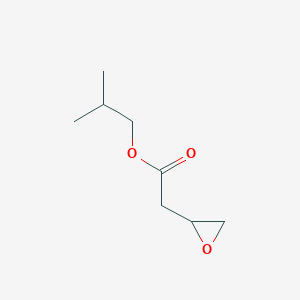
![[3,5-Bis(phenylmethoxy)phenyl]oxirane](/img/structure/B26490.png)
